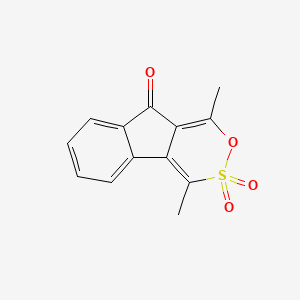
1,4-Dimethyl-9H-indeno(1,2-d)(1,2)oxathiin-9-one 3,3-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyl-9H-indeno(1,2-d)(1,2)oxathiin-9-one 3,3-dioxide is a chemical compound with a complex structure that includes an indeno-oxathiin core.
Métodos De Preparación
The synthesis of 1,4-Dimethyl-9H-indeno(1,2-d)(1,2)oxathiin-9-one 3,3-dioxide involves several steps. The synthetic routes typically include the formation of the indeno-oxathiin core followed by the introduction of methyl groups at specific positions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and yield .
Análisis De Reacciones Químicas
1,4-Dimethyl-9H-indeno(1,2-d)(1,2)oxathiin-9-one 3,3-dioxide undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Common reagents for substitution reactions include halogens and other electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
1,4-Dimethyl-9H-indeno(1,2-d)(1,2)oxathiin-9-one 3,3-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as an inhibitor of specific enzymes, such as ubiquitin-specific proteases.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of materials for organic light-emitting diodes (OLEDs) and other electronic devices
Mecanismo De Acción
The mechanism of action of 1,4-Dimethyl-9H-indeno(1,2-d)(1,2)oxathiin-9-one 3,3-dioxide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function. The pathways involved in its action depend on the specific application and target .
Comparación Con Compuestos Similares
1,4-Dimethyl-9H-indeno(1,2-d)(1,2)oxathiin-9-one 3,3-dioxide can be compared with other similar compounds such as:
9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile: Known for its enzyme inhibitory properties.
9H-Indeno[1,2-d][1,2]oxathiin-9-one, 1,4-dimethyl-, 3,3-dioxide: Another compound with a similar core structure. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties.
Propiedades
Número CAS |
55039-39-9 |
|---|---|
Fórmula molecular |
C13H10O4S |
Peso molecular |
262.28 g/mol |
Nombre IUPAC |
1,4-dimethyl-3,3-dioxoindeno[1,2-d]oxathiin-9-one |
InChI |
InChI=1S/C13H10O4S/c1-7-11-12(8(2)18(15,16)17-7)9-5-3-4-6-10(9)13(11)14/h3-6H,1-2H3 |
Clave InChI |
JRQQRWJXBFEGRH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(S(=O)(=O)O1)C)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















